N-(4-chloro-2-iodophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide
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Overview
Description
N-(4-chloro-2-iodophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide is a synthetic organic compound that features a pyrrolidine ring substituted with a hydroxymethyl group and a carboxamide group. The phenyl ring is substituted with chlorine and iodine atoms. This compound may be of interest in various fields such as medicinal chemistry, organic synthesis, and materials science due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-iodophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxymethyl group: This step may involve hydroxymethylation reactions using formaldehyde or other suitable reagents.
Substitution on the phenyl ring: Chlorination and iodination can be carried out using chlorine and iodine sources under controlled conditions.
Formation of the carboxamide group: This can be achieved through amide bond formation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine and iodine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-chloro-2-iodophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide may have applications in various fields:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in biochemical studies due to its unique structural features.
Medicine: Possible exploration as a pharmaceutical compound for therapeutic purposes.
Industry: Use in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar compounds may include other pyrrolidine derivatives or phenyl-substituted carboxamides. Comparisons can be made based on:
Structural Features: Differences in substitution patterns on the phenyl ring or variations in the functional groups attached to the pyrrolidine ring.
Chemical Properties: Variations in reactivity, stability, and solubility.
Biological Activity: Differences in pharmacological effects or biological interactions.
List of Similar Compounds
- N-(4-chlorophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide
- N-(4-iodophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide
- N-(4-chloro-2-fluorophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide
Properties
IUPAC Name |
N-(4-chloro-2-iodophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClIN2O2/c13-8-3-4-11(10(14)6-8)15-12(18)16-5-1-2-9(16)7-17/h3-4,6,9,17H,1-2,5,7H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOSQDSFCYLMGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=C(C=C(C=C2)Cl)I)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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